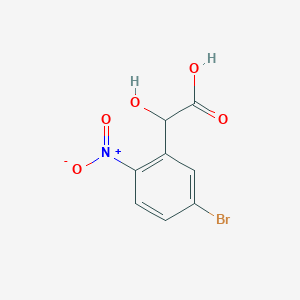
3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom and a methyl group on the indole ring can significantly influence the compound’s chemical properties and biological activities.
準備方法
The synthesis of 3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Alkylation: The indole derivative can be alkylated using an appropriate alkyl halide to introduce the propanamine side chain.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted indole derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Studies: It can be used in biological assays to study its effects on different cellular pathways and molecular targets.
Chemical Biology: The compound can be used as a probe to investigate the role of indole derivatives in biological systems.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine involves its interaction with specific molecular targets in biological systems. The presence of the fluorine atom and the methyl group can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may also influence various signaling pathways, resulting in its observed biological effects.
類似化合物との比較
3-(4-Fluoro-7-methyl-3-indolyl)-1-propanamine can be compared with other similar compounds, such as:
3-(4-Fluoro-7-methyl-3-indolyl)propanoate: This compound has a similar structure but with a propanoate group instead of a propanamine group.
3-(4-Fluoro-7-methyl-3-indolyl)propanoic acid: This compound has a carboxylic acid group instead of a propanamine group.
3-(4-Fluoro-7-methyl-3-indolyl)methanol: This compound has a hydroxymethyl group instead of a propanamine group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities differently compared to its analogs.
特性
分子式 |
C12H15FN2 |
|---|---|
分子量 |
206.26 g/mol |
IUPAC名 |
3-(4-fluoro-7-methyl-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H15FN2/c1-8-4-5-10(13)11-9(3-2-6-14)7-15-12(8)11/h4-5,7,15H,2-3,6,14H2,1H3 |
InChIキー |
GIUMQPXWZGKZOI-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)F)C(=CN2)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol](/img/structure/B13703468.png)


![Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)

![1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703486.png)





